

ATTO 590 Fluorescent Dye: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1] [2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in the life sciences, particularly in high-sensitivity and high-resolution imaging techniques.[1][2][3][4] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of **ATTO 590**. The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectroscopic properties.[1][3][5]

Core Spectroscopic and Physical Properties

The performance of a fluorescent dye is defined by its key photophysical parameters. **ATTO 590** exhibits favorable characteristics for various fluorescence-based assays. The quantitative data for **ATTO 590** are summarized in the table below.



Property	Value	Reference
Maximum Excitation Wavelength (λ_abs_)	593 nm	[2][3][5][6]
Maximum Emission Wavelength (λ_fl_)	622 nm	[2][3][5][6]
Molar Extinction Coefficient (ε_max_)	120,000 M ⁻¹ cm ⁻¹	[2][3][6][7]
Fluorescence Quantum Yield (η_fl_)	80%	[2][3][6][8]
Fluorescence Lifetime (τ_fl_)	3.7 ns	[2][3][6]
Molecular Weight (Carboxy Derivative)	691.17 g/mol	[2][9]
Molecular Weight (NHS-Ester Derivative)	788 g/mol	[2][6]
Correction Factor (CF ₂₆₀)	0.39	[2][6]
Correction Factor (CF ₂₈₀)	0.43	[2][6]

Experimental Protocols: Labeling with ATTO 590 NHS-Ester

ATTO 590 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for the covalent labeling of primary amines in biomolecules such as proteins and antibodies.[2][6][10] The following protocol provides a general guideline for protein labeling.

Materials

- Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)
- ATTO 590 NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)



- 1 M Sodium bicarbonate buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)

Procedure

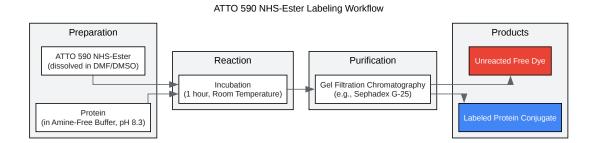
- Protein Preparation:
 - Dissolve the protein in an amine-free buffer such as PBS.[6][11] If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[6][11]
 - Adjust the protein concentration to at least 2 mg/mL.[6][11] For optimal labeling, a
 concentration of 10 mg/mL is recommended.[11]
 - Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM, ensuring the final pH is between 8.2 and 8.5 for optimal reaction with the primary amino groups.[11]
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL solution of ATTO 590 NHS-ester in anhydrous DMF or DMSO.[11] Vortex until the dye is completely dissolved.[11]
- Labeling Reaction:
 - Add the dissolved ATTO 590 NHS-ester to the protein solution. A common starting point is a 2-fold molar excess of the dye to the protein.[6]
 - Incubate the reaction for 1 hour at room temperature with gentle shaking.[11]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][11]
 - Equilibrate the column with an appropriate buffer (e.g., PBS).



- Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically elute first.
- Storage:
 - Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.[11] It is advisable to store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Visualizing Key Processes

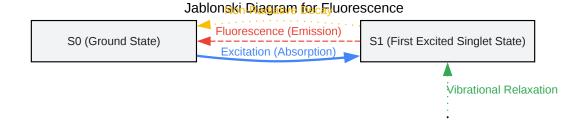
To further aid in the understanding of the principles and workflows involving **ATTO 590**, the following diagrams illustrate the labeling process and the fundamental mechanism of fluorescence.



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Caption: Workflow for labeling proteins with ATTO 590 NHS-ester.





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Caption: Simplified Jablonski diagram illustrating fluorescence.

Applications in Research and Development

The robust characteristics of **ATTO 590** make it suitable for a multitude of advanced applications, including:

- High-Resolution Microscopy: Its high photostability and quantum yield are advantageous for super-resolution techniques such as STED, PALM, and dSTORM.[1][3][4]
- Single-Molecule Detection (SMD): The strong absorption and high fluorescence yield of ATTO 590 are crucial for the detection of individual molecules.[1][2]
- Flow Cytometry (FACS): The dye's brightness makes it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.[1][3][7]
- Fluorescence In-Situ Hybridization (FISH): **ATTO 590** can be used to label nucleic acid probes for the visualization of specific DNA or RNA sequences within cells.[1][3][7]

In conclusion, **ATTO 590** is a powerful and versatile fluorescent dye that offers researchers and scientists a reliable tool for a wide array of fluorescence-based applications. Its excellent photophysical properties and straightforward conjugation chemistry make it a valuable component in the development of sensitive and robust assays.



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